molecular formula C15H12N4O4S B11516863 3-{[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]carbonyl}benzenesulfonamide

3-{[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]carbonyl}benzenesulfonamide

Cat. No.: B11516863
M. Wt: 344.3 g/mol
InChI Key: PPYFCNXKCIVIDP-UHFFFAOYSA-N
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Description

3-{N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of an indole moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the corresponding hydrazone.

    Sulfonamide Formation: The hydrazone is subsequently reacted with a sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-{N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The indole moiety can interact with various biological receptors, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Indole-3-acetic acid: An indole derivative with plant hormone activity.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Uniqueness

3-{N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}BENZENE-1-SULFONAMIDE is unique due to its combination of an indole moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H12N4O4S

Molecular Weight

344.3 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-sulfamoylbenzamide

InChI

InChI=1S/C15H12N4O4S/c16-24(22,23)10-5-3-4-9(8-10)14(20)19-18-13-11-6-1-2-7-12(11)17-15(13)21/h1-8,17,21H,(H2,16,22,23)

InChI Key

PPYFCNXKCIVIDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)S(=O)(=O)N

Origin of Product

United States

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